molecular formula C11H13N3O2 B6146855 1-benzoyl-4-nitrosopiperazine CAS No. 73742-55-9

1-benzoyl-4-nitrosopiperazine

Cat. No. B6146855
CAS RN: 73742-55-9
M. Wt: 219.2
InChI Key:
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Description

1-Benzoyl-4-nitrosopiperazine (BNP) is a synthetic piperazine derivative that has been used in a variety of scientific applications. It is a highly versatile compound that has been used as a starting material in the synthesis of a variety of compounds, as well as in biochemical and physiological studies. BNP has been investigated in a variety of scientific fields, including cancer research, drug discovery, and medical diagnostics.

Scientific Research Applications

1-benzoyl-4-nitrosopiperazine has been used in a variety of scientific research applications, including cancer research, drug discovery, and medical diagnostics. In cancer research, 1-benzoyl-4-nitrosopiperazine has been used to study the mechanism of action of anticancer drugs, as well as to identify potential new anticancer drugs. In drug discovery, 1-benzoyl-4-nitrosopiperazine has been used to synthesize novel compounds with potential therapeutic applications. In medical diagnostics, 1-benzoyl-4-nitrosopiperazine has been used to detect biological markers associated with various diseases, such as cancer and diabetes.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-nitrosopiperazine is not fully understood, however it is believed to interact with DNA and other biomolecules in the cell. 1-benzoyl-4-nitrosopiperazine has been shown to bind to DNA, as well as to certain proteins and other molecules in the cell. This binding is believed to affect the structure and function of the molecules, leading to changes in gene expression and other biochemical and physiological effects.
Biochemical and Physiological Effects
1-benzoyl-4-nitrosopiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to affect the expression of certain genes, as well as to modulate the activity of certain enzymes. In addition, 1-benzoyl-4-nitrosopiperazine has been shown to modulate the activity of certain receptors, such as the estrogen receptor.

Advantages and Limitations for Lab Experiments

1-benzoyl-4-nitrosopiperazine has several advantages for lab experiments. It is easy to synthesize and can be isolated and purified by a variety of methods. It is also relatively stable and has a long shelf-life. However, 1-benzoyl-4-nitrosopiperazine also has some limitations. It is a highly reactive compound and can react with other compounds in the lab, leading to the formation of unwanted byproducts. In addition, 1-benzoyl-4-nitrosopiperazine can be toxic in high concentrations, so it should be handled with caution.

Future Directions

There are a number of potential future directions for 1-benzoyl-4-nitrosopiperazine research. One potential direction is to further investigate its mechanism of action, as well as its potential therapeutic applications. Another potential direction is to explore its potential use in the development of novel drugs and diagnostic tools. Additionally, further research into its biochemical and physiological effects could lead to new insights into the treatment of various diseases. Finally, further research into its synthesis and purification methods could lead to improved methods for producing 1-benzoyl-4-nitrosopiperazine in the lab.

Synthesis Methods

1-benzoyl-4-nitrosopiperazine can be synthesized from 1-benzoyl-4-nitroso-1-piperazine (1-benzoyl-4-nitrosopiperazine-1) by reacting it with a secondary amine, such as ethylamine or diisopropylamine, in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields 1-benzoyl-4-nitrosopiperazine, which can be isolated and purified by column chromatography or recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzoyl-4-nitrosopiperazine involves the nitrosation of 1-benzoylpiperazine using a nitrosating agent.", "Starting Materials": [ "1-benzoylpiperazine", "Nitrosating agent (e.g. sodium nitrite, nitric acid)" ], "Reaction": [ "1. Dissolve 1-benzoylpiperazine in a suitable solvent (e.g. ethanol, methanol)", "2. Add the nitrosating agent to the solution and stir at a low temperature (e.g. 0-5°C) for a period of time (e.g. 1-2 hours)", "3. Quench the reaction by adding a reducing agent (e.g. sodium sulfite, sodium thiosulfate) to the solution", "4. Extract the product using a suitable solvent (e.g. ethyl acetate, dichloromethane)", "5. Purify the product using column chromatography or recrystallization" ] }

CAS RN

73742-55-9

Product Name

1-benzoyl-4-nitrosopiperazine

Molecular Formula

C11H13N3O2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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